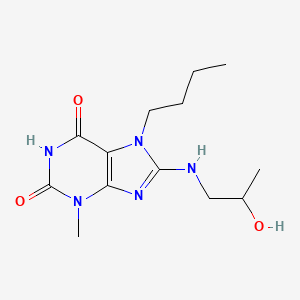![molecular formula C20H21N3O2S B2364676 2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379983-80-7](/img/structure/B2364676.png)
2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Structural Analysis : A study describes the synthesis and characterization of similar pyridine derivatives, including their structural features studied by spectroscopic methods and X-ray diffraction. This research is crucial for understanding the chemical properties and potential applications of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).
- Chemical Transformations : Another research focuses on the chemical transformations of related pyridine derivatives under various conditions, highlighting the versatility and reactivity of these compounds in different chemical environments (Ibrahim & El-Gohary, 2016).
Antimicrobial Activity
- Novel Derivatives and Antimicrobial Activity : A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are structurally related, reveals their significant antimicrobial activity against a range of bacteria, indicating potential applications in medicinal chemistry and drug development (Bogdanowicz et al., 2013).
- Microbiological Activity of Derivatives : Another study investigates the synthesis and microbiological activity of derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, demonstrating significant bacteriostatic and antituberculosis activity, which could be relevant for designing new antimicrobial agents (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Corrosion Inhibition
- Corrosion Inhibition in Hydrochloric Acid System : Research on aryl pyrazolo pyridine derivatives, which are structurally similar, has demonstrated their effectiveness as corrosion inhibitors for copper in hydrochloric acid, suggesting potential applications in material science and industrial processes (Sudheer & Quraishi, 2015).
Optical and Electronic Properties
- Spectral Analysis and Electronic Properties : Studies on pyridine derivatives have explored their spectral properties and potential applications in electronic devices. For example, research on pyrazolo[4,3-b] pyridine derivatives has investigated their thermal stability and electronic absorption spectra, indicating possible uses in optoelectronic applications (El-Menyawy, Zedan, & Nawar, 2019).
Orientations Futures
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests a promising future for the study and application of such compounds.
Propriétés
IUPAC Name |
2-[[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-26-18-4-2-17(3-5-18)20(24)23-10-7-15(8-11-23)14-25-19-12-16(13-21)6-9-22-19/h2-6,9,12,15H,7-8,10-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWSXPLJYRDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)

![N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide](/img/structure/B2364599.png)
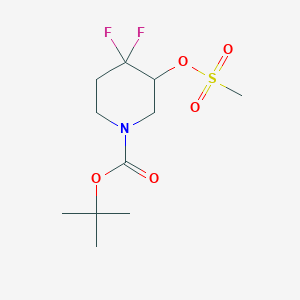
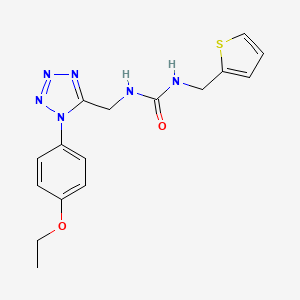
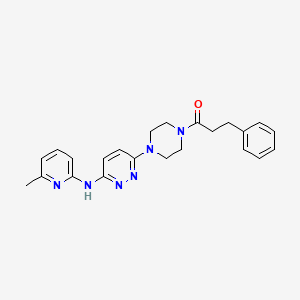
![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)


![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
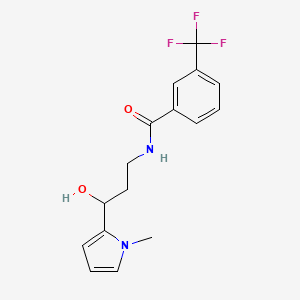
![4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364615.png)
